Marlumotide

Cancer Immunotherapy WT1 Peptide Vaccine T-cell Activation

Preclinical WT1 vaccine research requires potent CD8+ T-cell priming-often limited by wild-type epitopes. Marlumotide ([R126Y]-WT1-(122-140)) solves this via a single R126Y substitution for heteroclitic MHC class I/II activation. - Dual CD4+/CD8+ T-cell response in a single 19-mer peptide - Engineered for enhanced immunogenicity vs. WT1-(122-140) - Ideal for ELISPOT, T-cell expansion, and adoptive transfer models

Molecular Formula C93H135N21O29S2
Molecular Weight 2075.3 g/mol
CAS No. 952720-86-4
Cat. No. B12658721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarlumotide
CAS952720-86-4
Molecular FormulaC93H135N21O29S2
Molecular Weight2075.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CCSC)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N
InChIInChI=1S/C93H135N21O29S2/c1-47(2)36-60(82(131)101-58(28-30-75(123)124)79(128)110-67(45-117)93(142)143)104-86(135)68(46-144)111-85(134)66(44-116)109-89(138)71-18-13-33-113(71)91(140)64(37-48(3)4)107-84(133)62(39-53-21-25-55(119)26-22-53)105-87(136)69-16-11-32-112(69)90(139)50(6)99-81(130)63(41-73(96)121)106-88(137)70-17-12-34-114(70)92(141)65(40-51-14-9-8-10-15-51)108-80(129)59(31-35-145-7)102-83(132)61(38-52-19-23-54(118)24-20-52)103-76(125)49(5)98-78(127)57(27-29-72(95)120)100-74(122)42-97-77(126)56(94)43-115/h8-10,14-15,19-26,47-50,56-71,115-119,144H,11-13,16-18,27-46,94H2,1-7H3,(H2,95,120)(H2,96,121)(H,97,126)(H,98,127)(H,99,130)(H,100,122)(H,101,131)(H,102,132)(H,103,125)(H,104,135)(H,105,136)(H,106,137)(H,107,133)(H,108,129)(H,109,138)(H,110,128)(H,111,134)(H,123,124)(H,142,143)/t49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1
InChIKeyNEPOVVIIZSDRTL-XUVMKQETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marlumotide: WT1 Peptide Vaccine Overview


Marlumotide is a 19-amino acid heteroclitic peptide (sequence: SGQAYMFPNAPYLPSCLES) derived from the Wilms' Tumor 1 (WT1) oncoprotein [1]. As a key component of the multivalent cancer vaccine candidate galinpepimut-S (GPS), it is designed to induce both CD4+ helper and CD8+ cytotoxic T-cell responses against WT1-expressing malignancies [1]. Unlike native WT1 epitopes, Marlumotide incorporates a specific mutation (R126Y) that enhances its immunogenicity, making it a critical active immunization agent in translational oncology research [2].

Research Model WT1-targeted cancer vaccine research
T-Cell Mechanism Dual CD4+ and CD8+ response context
Sequence Design Engineered R126Y heteroclitic epitope

Marlumotide: Why Generic WT1 Peptides Fail


Substituting Marlumotide with a generic or native WT1 peptide sequence is scientifically invalid due to its engineered heteroclitic mutation. The specific R126Y substitution is not present in the wild-type WT1 122-140 epitope and is essential for breaking immune tolerance and generating a potent, high-avidity T-cell response [1]. The pre-clinical and clinical development of the galinpepimut-S vaccine relies on the precise sequence and immunogenicity of Marlumotide. Therefore, for researchers requiring this specific immunogen for reproducibility, or for industrial partners engaged in the development of WT1-targeted vaccines, generic alternatives or custom synthesis of a similar sequence will not recapitulate the validated biological activity or support regulatory filings [2].

Risk Factor
Marlumotide
Alternative WT1 Peptides
Immunogenicity
Engineered R126Y mutation supports dual CD4/CD8 response
Wild-type lacks R126Y; CD8+ priming may shift lower
Epitope Targeting
19-aa long peptide enables class II presentation and CD4 help
Ederimotide (9-aa) targets different epitope; CD4 help may not transfer

Marlumotide: Scientific Selection Evidence


Enhanced T-Cell Activation vs. Wild-Type WT1

Marlumotide's heteroclitic mutation (R126Y) within the 122-140 WT1 epitope is quantitatively superior to the native sequence in activating a robust anti-tumor T-cell response. While the native peptide can induce a CD4+ response, the mutated Marlumotide sequence is specifically designed and proven to stimulate both CD4+ helper and cytotoxic CD8+ T-cells that recognize and kill WT1+ human cancer cells, including malignant mesothelioma and leukemia [1].

T-Cell Activation
Head-to-head
Marlumotide induced both CD4+ and CD8+ WT1-specific responses vs. wild-type limited CD8+ response.
Supports CD8+ T-cell priming research context
In vitro PBMC assays; quantitative difference not available
Cancer Immunotherapy WT1 Peptide Vaccine T-cell Activation

Distinct Epitope Targeting vs. Ederimotide

In a Phase 2 clinical trial for high-risk multiple myeloma patients post-autologous stem cell transplant (ASCT), the galinpepimut-S (GPS) vaccine, which contains Marlumotide as one of its four components, achieved a median progression-free survival (PFS) of 23.6 months. This outcome is considered clinically superior when compared to historical outcomes for patients receiving standard-of-care maintenance therapy with immunomodulatory drugs (IMiDs) or proteasome inhibitors (PIs) in this high-risk setting [1].

Epitope Targeting
Cross-study
19-aa peptide enables CD4+ helper response; 9-aa Ederimotide primarily CD8+ epitope.
Supports T-cell help mechanism research
Cross-study review; direct comparison not available
Multiple Myeloma Clinical Efficacy Progression-Free Survival

Verified Sequence and Purity Assurance

The peptide cocktail SLS-001, which includes Marlumotide (SGQAYMFPNAPYLPSCLES) as a defined component, was granted Orphan Drug Designation by the European Medicines Agency (EMA) for the treatment of multiple myeloma [1]. This designation is reserved for medicines intended for the treatment of life-threatening or chronically debilitating conditions affecting fewer than 5 in 10,000 individuals in the EU, and it offers significant regulatory and commercial incentives. This status validates the potential of the therapeutic approach and, by extension, the utility of its constituent peptides like Marlumotide.

Identity & Purity
Specification review
Sequence SGQAYMFPNAPYLPSCLES; purity >98% (HPLC).
Batch consistency for reproducible research
Commercial supplier QC data
Regulatory Science Orphan Drug Designation Multiple Myeloma

Marlumotide: Research and Preclinical Applications


WT1-Targeted Cancer Vaccine Development

Procurement is essential for pharmaceutical and biotech companies developing next-generation WT1-targeted immunotherapies. Marlumotide is a critical component of the clinical-stage galinpepimut-S vaccine [1]. Its inclusion in a vaccine formulation is necessary to replicate the dual CD4+/CD8+ immunogenicity and clinical outcomes demonstrated in trials for multiple myeloma and other WT1-expressing cancers [2].

T-Cell Immunology and Epitope Mapping

Marlumotide serves as a validated positive control and experimental tool for immunologists studying epitope spreading and the mechanisms of heteroclitic peptide vaccination. Its well-characterized ability to induce cross-epitope T-cell reactivity makes it ideal for assays designed to evaluate new adjuvants, delivery systems, or combination immunotherapies aimed at enhancing anti-tumor immune responses [1].

In Vitro T-Cell Expansion for Adoptive Therapy

High-purity Marlumotide (≥99.0%) is required as a reference standard for the analytical testing and quality control (QC) of manufactured WT1 peptide vaccine batches . Its use in QC methods ensures batch-to-batch consistency and adherence to regulatory standards for peptide identity, purity, and potency, which is critical for both clinical trial material and commercial product release.

Application
Selection Property
Validation Focus
WT1-Targeted Cancer Vaccine Development
Dual CD4/CD8 T-cell response design
T-cell activation endpoint context
T-Cell Immunology and Epitope Mapping
Defined WT1 epitope sequence
Antigen processing/presentation endpoint review
In Vitro T-Cell Expansion for Adoptive Therapy
APC-loading and T-cell stimulation capacity
Ex vivo expansion endpoint characterization
Biomarker and Immune Monitoring Assays
Standardized WT1 antigen source
Immune assay specificity and sensitivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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